

Orpinolide for In Vitro Research: A Guide to Dosage and Application

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Compound of Interest

Compound Name:	Orpinolide
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This document provides detailed application notes and protocols for the use of **orpinolide**, a synthetic withanolide analog, in in vitro experimental settings. **Orpinolide** has demonstrated potent antileukemic properties by disrupting cholesterol transport through the inhibition of the oxysterol-binding protein (OSBP).^{[1][2][3][4][5][6]} These guidelines are intended to assist researchers in designing and executing experiments to investigate the biological effects of **orpinolide**.

Quantitative Data Summary

The effective concentration of **orpinolide** can vary depending on the cell line and the duration of the experiment. The following table summarizes the reported half-maximal effective concentrations (EC₅₀) and other working concentrations for **orpinolide** in various in vitro assays.

Cell Line	Assay Type	Duration	Concentration	Reference
KBM7 (Chronic Myeloid Leukemia)	Cell Viability	72 hours	79.7 nM (EC ₅₀)	[4][7]
KBM7	Cell Viability	48 hours	182.7 nM (EC ₅₀)	[4][7]
KBM7	mRNA Sequencing	6 hours	485 nM	[4]
KBM7	Quantitative Proteomics	8 hours	1 μM	[4]
KBM7	Cellular Thermal Shift Assay (CETSA)	2 hours	5 μM	[7]
KBM7	Cellular Thermal Shift Assay (CETSA) with HiBiT-tagged OSBP	4 hours	1 μM	[7]
MV4;11 (Acute Myeloid Leukemia)	Cell Viability	72 hours	265.3 nM (EC ₅₀)	[4][7]
Jurkat (T-cell Acute Lymphoblastic Leukemia)	Cell Viability	72 hours	30.7 nM (EC ₅₀)	[4][7]
LOUCY (T-cell Acute Lymphoblastic Leukemia)	Cell Viability	72 hours	158.5 nM (EC ₅₀)	[4][7]
MOLT4 (T-cell Acute Lymphoblastic Leukemia)	Cell Viability	72 hours	119.5 nM (EC ₅₀)	[4][7]

RCS cells	PC2 Trafficking Analysis	Not Specified	1 μ M	[8]
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Mechanism of Action

Orpinolide's primary mechanism of action is the inhibition of the oxysterol-binding protein (OSBP).^{[1][2][3][5][6][9]} OSBP is a key player in the transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) at the endoplasmic reticulum (ER)-Golgi membrane contact sites.^{[1][4][5][6]} By binding to OSBP, **orpinolide** disrupts Golgi homeostasis and cholesterol biosynthesis, leading to cell death, particularly in leukemia cells that are dependent on these metabolic processes.^{[1][3][4][5][6]} While other withanolides have been shown to modulate signaling pathways such as NF- κ B, MAPK, and Wnt, the specific and potent action of **orpinolide** is attributed to its effect on OSBP.^{[4][7]}



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Caption: **Orpinolide**'s inhibitory action on OSBP disrupts cholesterol transport and Golgi homeostasis, leading to leukemic cell death.

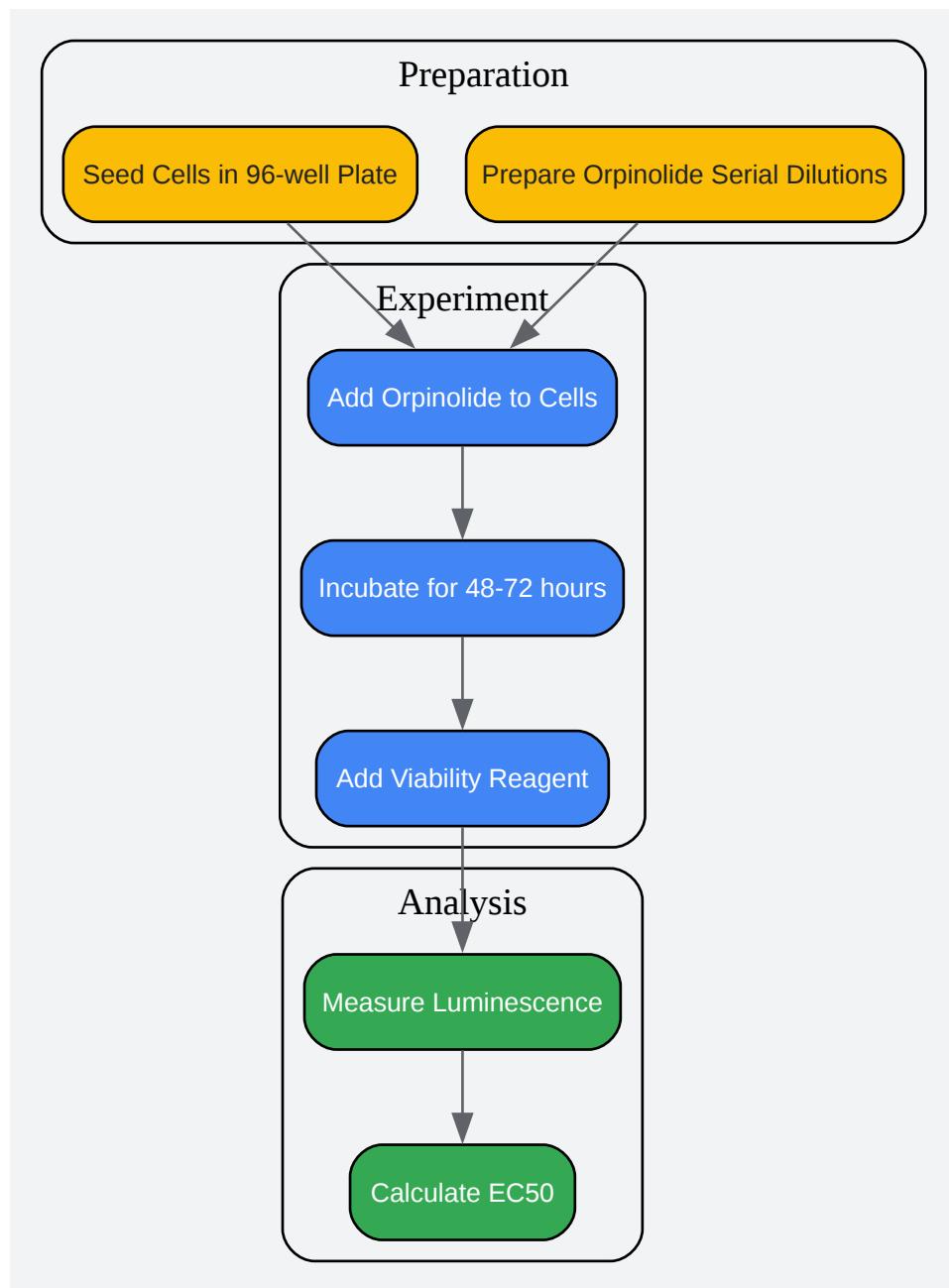
Experimental Protocols

Cell Viability Assay

This protocol is adapted from luminescence-based cell viability screenings.^[4]

- Cell Seeding: Seed leukemia cells in 96-well plates at an appropriate density (e.g., 1×10^4 cells/well).
- Compound Preparation: Prepare a serial dilution of **orpinolide** in the appropriate cell culture medium. A common starting concentration for an 8-point dose-response curve could be 10 μ M.

- Treatment: Add the diluted **orpinolide** to the cell plates. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Viability Measurement: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
- Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and calculate EC₅₀ values using appropriate software.



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Caption: A typical workflow for determining the EC₅₀ of **orpinolide** using a cell viability assay.

Cellular Thermal Shift Assay (CETSA)

This protocol is for assessing the direct binding of **orpinolide** to its target protein, OSBP, in intact cells.^[7]

- Cell Culture and Treatment: Culture KBM7 cells to the desired confluence. Treat the cells with **orpinolide** (e.g., 1-5 μ M) or vehicle control for 2-4 hours.
- Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
- Heat Treatment: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-65°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
- Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
- Western Blotting: Collect the supernatants containing the soluble proteins. Analyze the protein levels of OSBP in each sample by Western blotting using an anti-OSBP antibody.
- Data Analysis: Compare the amount of soluble OSBP at different temperatures between the **orpinolide**-treated and control samples. Increased thermal stability of OSBP in the presence of **orpinolide** indicates direct binding.

Fluorescence Polarization (FP) Assay

This *in vitro* assay confirms the direct interaction between **orpinolide** and the sterol-binding domain of OSBP.[7][9]

- Reagents: Purified recombinant GST-tagged sterol-binding domain of OSBP (OSBP-ORD) and a fluorescently labeled cholesterol probe (e.g., 22-NBD-cholesterol).
- Assay Setup: In a microplate, mix the OSBP-ORD with the fluorescent probe.
- Competition: Add increasing concentrations of **orpinolide** to the wells.
- Incubation: Incubate the plate to allow the binding to reach equilibrium.
- Measurement: Measure fluorescence polarization using a suitable plate reader.
- Data Analysis: A decrease in fluorescence polarization with increasing concentrations of **orpinolide** indicates that it is displacing the fluorescent probe and binding to the OSBP-ORD.

Concluding Remarks

Orpinolide is a valuable tool for studying the role of cholesterol metabolism and Golgi function in cancer, particularly leukemia. The provided dosage information and protocols offer a starting point for *in vitro* investigations. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

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